

# how to control for Ep300/CREBBP-IN-2 off-target activity

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## Compound of Interest

Compound Name: *Ep300/CREBBP-IN-2*

Cat. No.: *B15140443*

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## Technical Support Center: EP300/CREBBP-IN-2

Welcome to the technical support center for **EP300/CREBBP-IN-2**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this inhibitor and to address potential issues related to its off-target activity.

## Frequently Asked Questions (FAQs)

Q1: What is **EP300/CREBBP-IN-2** and what is its primary mechanism of action?

A1: **EP300/CREBBP-IN-2** is a small molecule inhibitor targeting the histone acetyltransferase (HAT) activity of the highly homologous proteins EP300 (also known as p300) and CREBBP (also known as CBP). These proteins are transcriptional co-activators that play a crucial role in regulating gene expression through the acetylation of histone and non-histone proteins. By inhibiting their HAT activity, **EP300/CREBBP-IN-2** can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis.

Q2: What are the known on-target IC50 values for **EP300/CREBBP-IN-2**?

A2: The inhibitory potency of **EP300/CREBBP-IN-2** against its primary targets is summarized below.

Target	IC50 (μM)
EP300	0.052
CREBBP	0.148

Q3: What is "off-target" activity and why is it a concern?

A3: Off-target activity refers to the unintended interaction of a drug or small molecule inhibitor with proteins other than its intended target. This can lead to a variety of undesirable outcomes in an experimental setting, including misinterpretation of results, unexpected cellular phenotypes, and toxicity. For kinase inhibitors, off-target effects are common due to the structural similarity of the ATP-binding pocket across the kinome. While EP300/CREBBP are not kinases, the principle of off-target activity remains a critical consideration. Understanding and controlling for off-target effects is essential for validating that the observed biological effects of an inhibitor are due to the modulation of its intended target.

Q4: Has the off-target profile of **EP300/CREBBP-IN-2** been comprehensively characterized?

A4: As of the latest available information, a comprehensive public profiling of **EP300/CREBBP-IN-2** against a broad panel of kinases and other potential off-targets has not been published. It is common for initial publications of inhibitors to focus on on-target potency and selectivity against closely related proteins. Therefore, it is highly recommended that researchers independently assess the selectivity of this compound in their experimental systems.

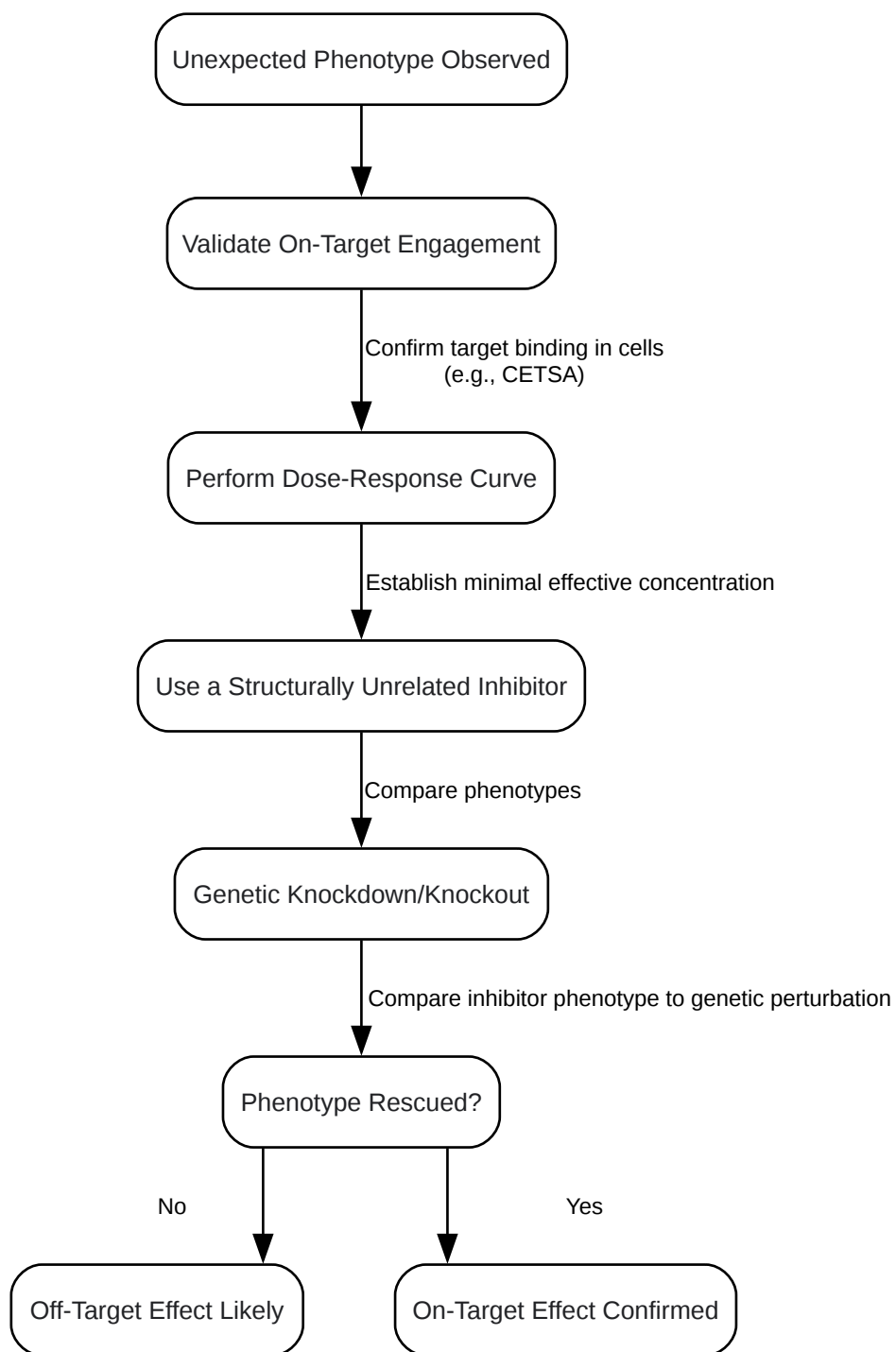
## Troubleshooting Guide: Controlling for Off-Target Activity

This guide provides a systematic approach to identifying and mitigating the potential off-target effects of **EP300/CREBBP-IN-2**.

### Issue 1: Unexpected or inconsistent experimental results.

An unexpected phenotype or results that are inconsistent with the known function of EP300/CREBBP may indicate off-target activity.

## Troubleshooting Workflow:



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Caption: Troubleshooting workflow for unexpected experimental outcomes.

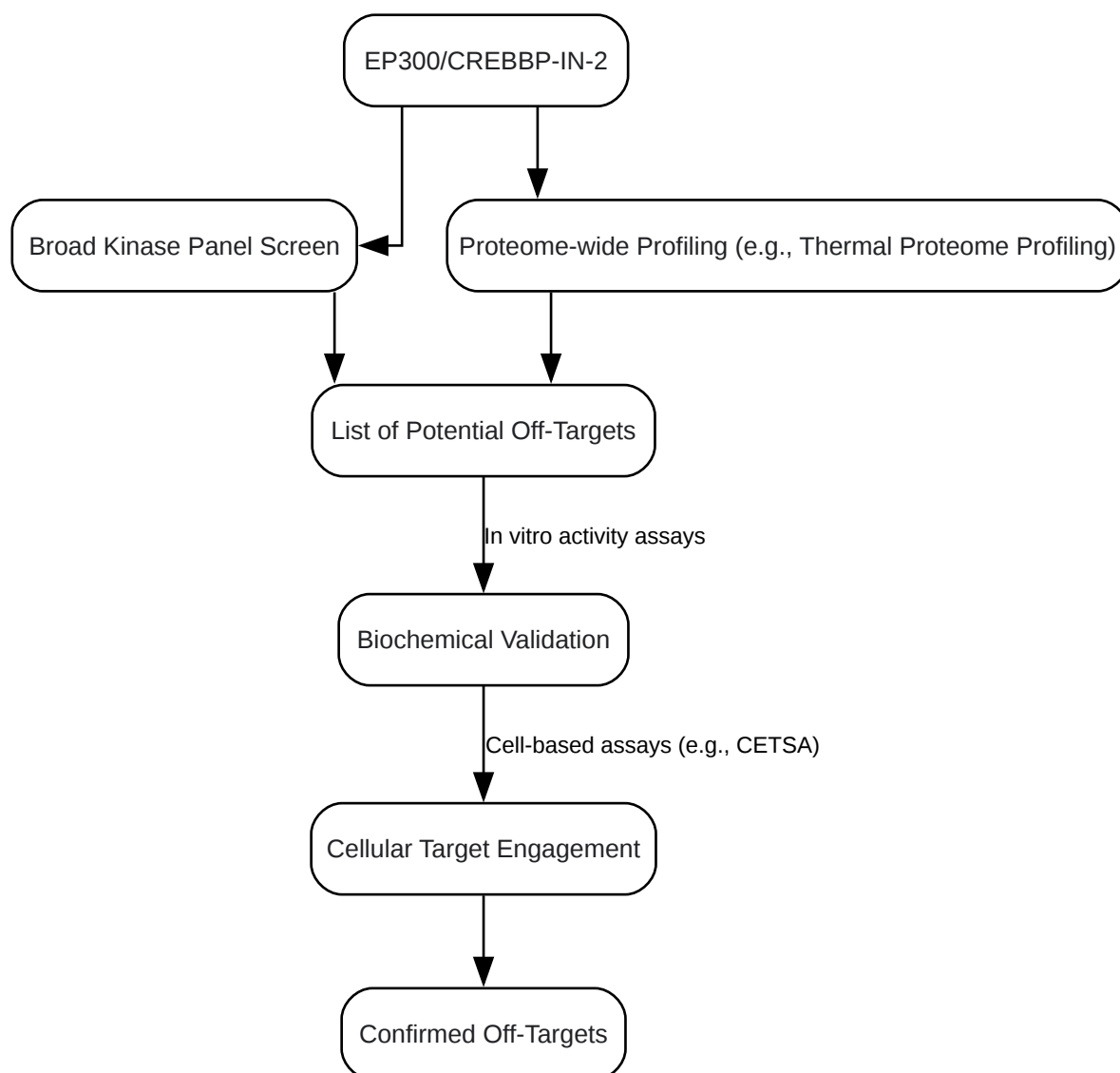
Detailed Steps:

- **Validate On-Target Engagement:** Confirm that **EP300/CREBBP-IN-2** is engaging with its intended targets in your cellular system. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this.
- **Perform a Dose-Response Analysis:** Determine the minimal concentration of **EP300/CREBBP-IN-2** that produces the desired on-target effect. Using the lowest effective concentration can help minimize off-target effects.
- **Use a Structurally Unrelated Inhibitor:** Employ another EP300/CREBBP inhibitor with a different chemical scaffold. If the biological phenotype is recapitulated, it strengthens the evidence for an on-target effect.
- **Genetic Validation:** Use techniques like siRNA, shRNA, or CRISPR/Cas9 to deplete EP300 and/or CREBBP. The resulting phenotype should mimic that of the inhibitor. A rescue experiment, where a drug-resistant mutant of the target is introduced, can provide definitive evidence of on-target activity.

## Issue 2: How to proactively identify potential off-targets?

To ensure the specificity of your findings, it is advisable to perform unbiased screening to identify potential off-targets of **EP300/CREBBP-IN-2**.

Experimental Workflow for Off-Target Identification:



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Caption: Workflow for proactive identification of off-target proteins.

#### Recommended Approaches:

- **Broad Kinase Profiling:** Screen **EP300/CREBBP-IN-2** against a large panel of recombinant kinases (e.g., a kinome scan). While EP300/CREBBP are not kinases, many inhibitors exhibit cross-reactivity. For example, a study on the HAT activator YF2 included a kinome screen against 97 kinases to demonstrate its specificity.<sup>[1]</sup>
- **Thermal Proteome Profiling (TPP):** This is a mass spectrometry-based method that can identify protein targets of a small molecule in an unbiased manner directly in cells or cell

lysates. It is a powerful tool for identifying both on-target and off-target interactions.

- Affinity Chromatography-Mass Spectrometry: Immobilize **EP300/CREBBP-IN-2** on a resin and use it to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry.

Data Presentation of Potential Off-Targets:

While specific off-target data for **EP300/CREBBP-IN-2** is not publicly available, any identified off-targets should be documented as follows:

Off-Target	Assay Type	Potency (IC50/Ki/Kd in $\mu\text{M}$ )	% Inhibition @ [Concentration]
Example: Kinase X	Biochemical Kinase Assay	e.g., 5.2	N/A
Example: Protein Y	Thermal Proteome Profiling	N/A	e.g., 75% @ 10 $\mu\text{M}$
(Data to be generated by the user)			

## Key Experimental Protocols

### Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that **EP300/CREBBP-IN-2** binds to EP300 and CREBBP in intact cells. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.

Materials:

- Cell culture reagents
- **EP300/CREBBP-IN-2**
- DMSO (vehicle control)

- Phosphate-buffered saline (PBS) with protease inhibitors
- Equipment for cell lysis (e.g., sonicator or freeze-thaw)
- PCR thermocycler
- SDS-PAGE and Western blot reagents
- Antibodies against EP300 and CREBBP

#### Methodology:

- Cell Treatment: Treat cultured cells with **EP300/CREBBP-IN-2** at the desired concentration and a vehicle control (DMSO) for a specified time.
- Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
- Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler. One aliquot should be kept at room temperature as a control.
- Lysis: Lyse the cells by three cycles of freeze-thaw or by sonication.
- Centrifugation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
- Analysis: Collect the supernatant and analyze the protein levels of EP300 and CREBBP by SDS-PAGE and Western blotting.
- Data Interpretation: In the drug-treated samples, a higher amount of soluble EP300/CREBBP should be observed at higher temperatures compared to the vehicle-treated samples, indicating stabilization upon binding.

## Protocol 2: Kinase Profiling

This protocol outlines a general approach for screening **EP300/CREBBP-IN-2** against a panel of kinases to identify potential off-target kinase interactions.

Materials:

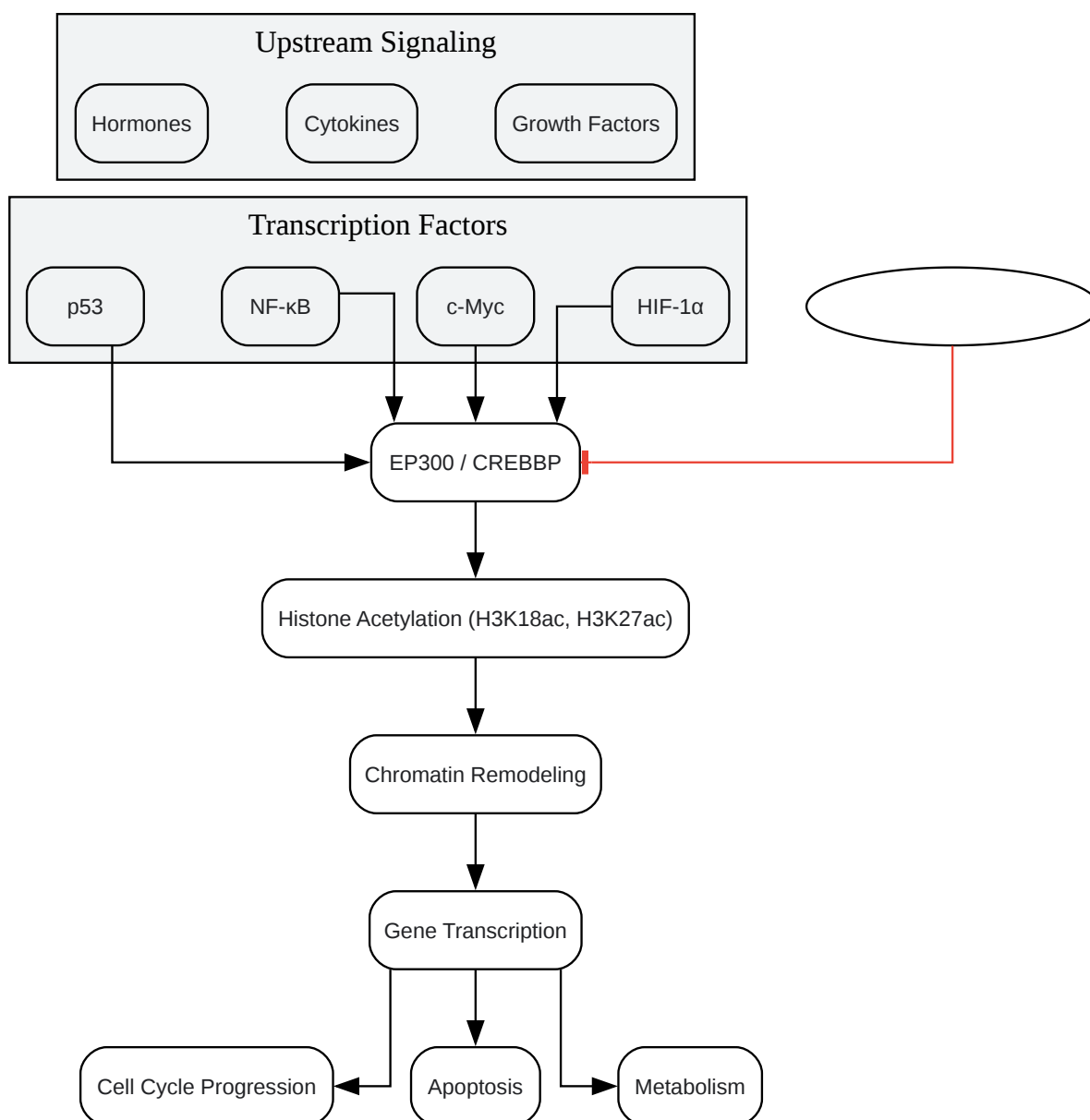
- **EP300/CREBBP-IN-2**
- A commercial kinase profiling service or a panel of purified recombinant kinases
- ATP
- Substrates for each kinase
- Assay buffer
- Detection reagents (e.g., ADP-Glo, LanthaScreen)

Methodology:

- **Compound Preparation:** Prepare a stock solution of **EP300/CREBBP-IN-2** in DMSO and create serial dilutions.
- **Assay Setup:** In a multi-well plate, combine the kinase, its specific substrate, and ATP in the assay buffer.
- **Inhibitor Addition:** Add **EP300/CREBBP-IN-2** at various concentrations to the assay wells. Include a positive control (a known inhibitor for that kinase) and a negative control (DMSO).
- **Incubation:** Incubate the reaction at the optimal temperature for the kinase (usually 30°C or room temperature) for a specified period.
- **Detection:** Stop the reaction and measure the kinase activity using a suitable detection method. This typically involves quantifying the amount of ADP produced or the phosphorylation of the substrate.
- **Data Analysis:** Calculate the percentage of inhibition for each concentration of **EP300/CREBBP-IN-2**. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC<sub>50</sub> value for any affected kinases.

## Signaling Pathway Context

EP300 and CREBBP are central nodes in many signaling pathways, acting as co-activators for a multitude of transcription factors. Inhibition of their HAT activity can therefore have widespread effects on gene expression.



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Caption: Simplified signaling pathway involving EP300/CREBBP.

This diagram illustrates how various signaling pathways converge on transcription factors that recruit EP300/CREBBP. The inhibitor, **EP300/CREBBP-IN-2**, blocks the subsequent histone acetylation and gene transcription, affecting multiple cellular outcomes. Any off-target activity could perturb other pathways, leading to a complex cellular response.

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## References

- 1. [ashpublications.org](https://ashpublications.org) [ashpublications.org]
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